3-((Phenylsulfonyl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Phenylsulfonyl)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a phenylsulfonylmethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The phenylsulfonyl group adds unique chemical properties, making this compound valuable in synthetic organic chemistry.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a wide range of targets, playing a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known for their diverse modes of action, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .
Action Environment
Environmental factors can significantly impact the action of piperidine derivatives, affecting their stability, efficacy, and overall therapeutic potential .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other compounds .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Phenylsulfonyl)methyl)piperidine typically involves the reaction of piperidine with phenylsulfonylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-((Phenylsulfonyl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives without the sulfonyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Phenylsulfonyl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((Methylsulfonyl)methyl)piperidine
- 3-((3-Methoxybenzyloxy)methyl)piperidine
- 3-((Cyclopropylmethoxy)methyl)piperidine
Uniqueness
3-((Phenylsulfonyl)methyl)piperidine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIXVHSVINSUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.